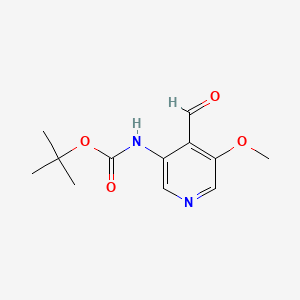![molecular formula C13H8BrN3OS B581284 2-苯甲酰胺基-5-溴-[1,3]噻唑并[5,4-b]吡啶 CAS No. 1107694-72-3](/img/structure/B581284.png)
2-苯甲酰胺基-5-溴-[1,3]噻唑并[5,4-b]吡啶
描述
“2-Benzamido-5-bromo-[1,3]thiazolo[5,4-b]pyridine” is a chemical compound with the CAS Number: 1107694-72-3. It has a molecular weight of 334.2 and its IUPAC name is N-(5-bromo[1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized. These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields .Molecular Structure Analysis
The molecular structure of “2-Benzamido-5-bromo-[1,3]thiazolo[5,4-b]pyridine” is represented by the linear formula C13H8BrN3OS .科学研究应用
杂环化合物的合成
2-苯甲酰胺基-5-溴-[1,3]噻唑并[5,4-b]吡啶参与了各种杂环化合物的合成,展示了其在形成复杂分子结构方面的多功能性。该化合物已被用作合成含有苯并噻唑基团的吡啶和嘧啶环的前体,突显了其在构建药理学相关结构中的重要性 (Mohamed, Abdulaziz, & Fadda, 2013)。
潜在的生物应用
这种化合物在生物应用中显示出潜力。它参与了生物活性磺胺基噻唑衍生物的合成,这些衍生物已被研究用于对抗棉铃虫等害虫的杀虫特性 (Soliman, El Salam, Fadda, & Abdelmotaal, 2020)。这表明了它在农业领域中用于害虫管理的潜在效用。
在抗增殖剂中的作用
该化合物在抗增殖剂的开发中发挥着重要作用。2-苯甲酰胺基-5-溴-[1,3]噻唑并[5,4-b]吡啶的衍生物已被合成并评估其对各种癌细胞系的抗增殖活性,表明了其在癌症治疗研究中的潜力 (Nagaraju, Reddy, Padmaja, & Ugale, 2020)。
未来方向
作用机制
Target of Action
Thiazolo[5,4-b]pyridine derivatives have been reported to interact with a wide range of receptor targets .
Mode of Action
It’s worth noting that thiazolo[5,4-b]pyridine compounds have been reported to exhibit strong inhibitory activity against pi3kα .
Biochemical Pathways
Thiazolo[5,4-b]pyridine derivatives have been associated with a broad spectrum of pharmacological activities .
Result of Action
Thiazolo[5,4-b]pyridine compounds have been reported to exhibit a range of biological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
生化分析
Biochemical Properties
2-Benzamido-5-bromo-[1,3]thiazolo[5,4-b]pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the notable interactions is with the enzyme phosphoinositide 3-kinase (PI3K), where it exhibits strong inhibitory activity . This interaction is crucial as PI3K is involved in multiple cellular processes, including cell growth, proliferation, and survival. The compound’s inhibitory effect on PI3K suggests its potential as a therapeutic agent in conditions where PI3K is dysregulated, such as cancer.
Cellular Effects
The effects of 2-Benzamido-5-bromo-[1,3]thiazolo[5,4-b]pyridine on cells are profound. It influences cell function by modulating cell signaling pathways, particularly the PI3K/Akt pathway . This modulation can lead to changes in gene expression and cellular metabolism. For instance, the inhibition of PI3K by 2-Benzamido-5-bromo-[1,3]thiazolo[5,4-b]pyridine can result in reduced cell proliferation and increased apoptosis in cancer cells. Additionally, its impact on gene expression can alter the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 2-Benzamido-5-bromo-[1,3]thiazolo[5,4-b]pyridine exerts its effects through binding interactions with biomolecules. The compound binds to the active site of PI3K, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, leading to the suppression of the PI3K/Akt signaling pathway. Furthermore, 2-Benzamido-5-bromo-[1,3]thiazolo[5,4-b]pyridine may also interact with other proteins and enzymes, contributing to its overall biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Benzamido-5-bromo-[1,3]thiazolo[5,4-b]pyridine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Benzamido-5-bromo-[1,3]thiazolo[5,4-b]pyridine remains stable under refrigerated conditions . Its degradation products and their potential effects on cells need further investigation. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of 2-Benzamido-5-bromo-[1,3]thiazolo[5,4-b]pyridine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and reduced inflammation . At higher doses, toxic or adverse effects may be observed. These effects include hepatotoxicity and nephrotoxicity, highlighting the importance of determining the optimal dosage for therapeutic use. Threshold effects, where a minimal effective dose is required to achieve the desired biological activity, have also been reported.
Metabolic Pathways
2-Benzamido-5-bromo-[1,3]thiazolo[5,4-b]pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, to form metabolites that are more easily excreted . These metabolic pathways can influence the compound’s bioavailability and efficacy, as well as its potential side effects.
Transport and Distribution
The transport and distribution of 2-Benzamido-5-bromo-[1,3]thiazolo[5,4-b]pyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of 2-Benzamido-5-bromo-[1,3]thiazolo[5,4-b]pyridine in tissues can also determine its therapeutic efficacy and potential toxicity.
Subcellular Localization
The subcellular localization of 2-Benzamido-5-bromo-[1,3]thiazolo[5,4-b]pyridine is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, its localization to the nucleus can influence gene expression, while its presence in the cytoplasm can affect signaling pathways. Understanding the subcellular localization of 2-Benzamido-5-bromo-[1,3]thiazolo[5,4-b]pyridine can provide insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
N-(5-bromo-[1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3OS/c14-10-7-6-9-12(16-10)19-13(15-9)17-11(18)8-4-2-1-3-5-8/h1-7H,(H,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYDSXYSVWSSSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)N=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

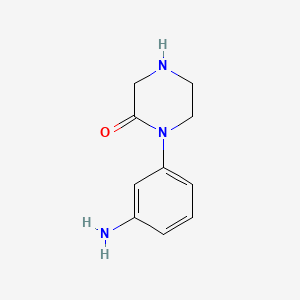
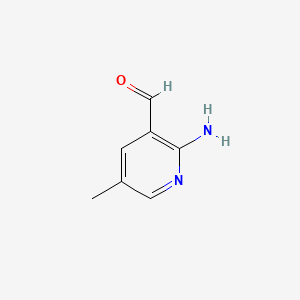
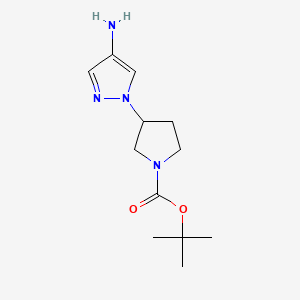

![4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B581210.png)
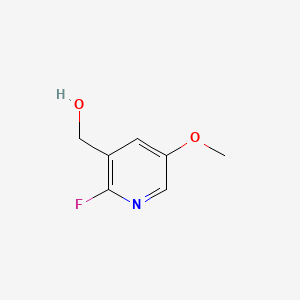
![2-[2-(Morpholin-4-yl)ethoxy]-N-(pyridin-3-yl)benzamide](/img/structure/B581212.png)
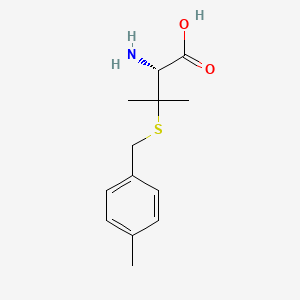
![3-broMo-7-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B581214.png)
![8-Amino-6-chloro-4H-benzo[1,4]oxazin-3-one](/img/structure/B581218.png)


![N-Boc-2-Amino-5-bromo[1,3,4]thiadiazole](/img/structure/B581221.png)
